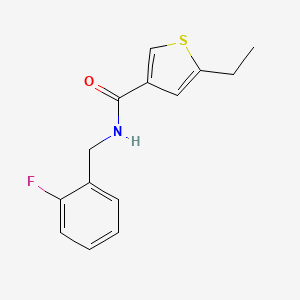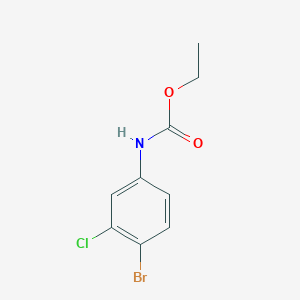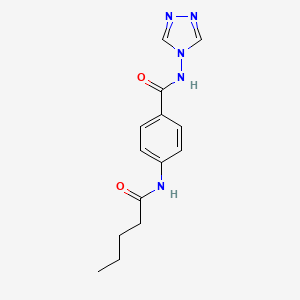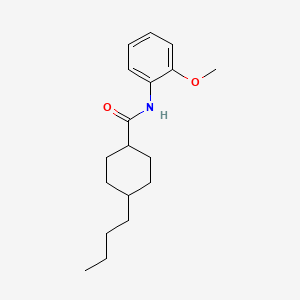
5-ethyl-N-(2-fluorobenzyl)-3-thiophenecarboxamide
説明
5-ethyl-N-(2-fluorobenzyl)-3-thiophenecarboxamide, also known as EF-TPh, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of thiophene carboxamides and has been found to possess several unique properties that make it a promising candidate for further research.
作用機序
The mechanism of action of 5-ethyl-N-(2-fluorobenzyl)-3-thiophenecarboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell proliferation and inflammation. 5-ethyl-N-(2-fluorobenzyl)-3-thiophenecarboxamide has been found to inhibit the activity of protein kinases, which are involved in the regulation of cell growth and survival. Additionally, 5-ethyl-N-(2-fluorobenzyl)-3-thiophenecarboxamide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which play a key role in the development of various diseases.
Biochemical and Physiological Effects:
5-ethyl-N-(2-fluorobenzyl)-3-thiophenecarboxamide has been found to exhibit several biochemical and physiological effects, including the induction of apoptosis, the inhibition of angiogenesis, and the modulation of immune response. Apoptosis is a process of programmed cell death that is essential for maintaining tissue homeostasis, and 5-ethyl-N-(2-fluorobenzyl)-3-thiophenecarboxamide has been found to induce apoptosis in cancer cells. Angiogenesis is the process of the formation of new blood vessels, which is essential for tumor growth, and 5-ethyl-N-(2-fluorobenzyl)-3-thiophenecarboxamide has been found to inhibit angiogenesis. 5-ethyl-N-(2-fluorobenzyl)-3-thiophenecarboxamide has also been found to modulate immune response by inhibiting the production of pro-inflammatory cytokines and promoting the production of anti-inflammatory cytokines.
実験室実験の利点と制限
The advantages of using 5-ethyl-N-(2-fluorobenzyl)-3-thiophenecarboxamide in lab experiments include its potent antitumor activity, anti-inflammatory and neuroprotective properties, and ability to induce apoptosis and inhibit angiogenesis. However, limitations include the need for further research to fully understand its mechanism of action and potential side effects.
将来の方向性
Future research on 5-ethyl-N-(2-fluorobenzyl)-3-thiophenecarboxamide should focus on elucidating its mechanism of action, identifying potential side effects, and developing more efficient synthesis methods. Additionally, further studies should be conducted to evaluate its therapeutic potential in the treatment of various diseases, including cancer, Alzheimer's disease, Parkinson's disease, and multiple sclerosis. The development of 5-ethyl-N-(2-fluorobenzyl)-3-thiophenecarboxamide derivatives with improved pharmacological properties should also be explored. Overall, 5-ethyl-N-(2-fluorobenzyl)-3-thiophenecarboxamide has the potential to be a valuable therapeutic agent for the treatment of various diseases and warrants further investigation.
科学的研究の応用
5-ethyl-N-(2-fluorobenzyl)-3-thiophenecarboxamide has been found to exhibit potent antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer. This compound has also been shown to possess anti-inflammatory and neuroprotective properties, making it a promising candidate for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
特性
IUPAC Name |
5-ethyl-N-[(2-fluorophenyl)methyl]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNOS/c1-2-12-7-11(9-18-12)14(17)16-8-10-5-3-4-6-13(10)15/h3-7,9H,2,8H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRGKBTPFRMZYFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CS1)C(=O)NCC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-ethyl-N-(2-fluorobenzyl)thiophene-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-methoxy-N-{5-[(2-methoxy-5-nitrobenzyl)thio]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B4794832.png)


![2-[5-({2-[(4-bromophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B4794855.png)
![1-ethyl-4-({[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}amino)-1H-pyrazole-3-carboxamide](/img/structure/B4794856.png)
![4-[(phenylthio)methyl]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B4794865.png)
![2-(5,7-dimethyl-2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B4794869.png)
![ethyl 2-({[(5-cyclopentyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4794876.png)
![N-(2,5-dimethoxyphenyl)-2-{[3-(3,4-dimethoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetamide](/img/structure/B4794887.png)

![4-bromo-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B4794904.png)

![ethyl 2-{[(1-methyl-1H-pyrazol-3-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4794920.png)
